molecular formula C18H18N2O2S B12144116 (2Z)-5-(4-methoxybenzyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z)-5-(4-methoxybenzyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B12144116
M. Wt: 326.4 g/mol
InChI Key: IKVDVSYOFCWRCQ-UHFFFAOYSA-N
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Description

(2Z)-5-(4-methoxybenzyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N2O2S/c1-12-3-7-14(8-4-12)19-18-20-17(21)16(23-18)11-13-5-9-15(22-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,19,20,21)

InChI Key

IKVDVSYOFCWRCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(4-methoxybenzyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-(4-methoxybenzyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Nitric acid, halogens; reactions are conducted in the presence of catalysts or under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-5-(4-methoxybenzyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or receptors involved in cell signaling pathways. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-5-(4-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
  • (2Z)-5-(4-methoxybenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
  • (2Z)-5-(4-methoxybenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

(2Z)-5-(4-methoxybenzyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one stands out due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially improving its efficacy as a therapeutic agent.

Biological Activity

The compound (2Z)-5-(4-methoxybenzyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Formula: C17H16N2O2S
  • Molecular Weight: 312.4 g/mol
  • Purity: Typically around 95%.

Thiazolidin-4-one derivatives, including the compound in focus, exhibit biological activity through several mechanisms:

  • Anticancer Activity: These compounds have been shown to inhibit cancer cell proliferation by targeting various cellular pathways. They often act as enzyme inhibitors, impacting tumor growth and survival .
  • Antimicrobial Activity: The thiazolidinone scaffold demonstrates significant antibacterial and antifungal properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and fungal cell membrane integrity .

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. For instance:

  • A review of thiazolidin-4-one derivatives indicated their effectiveness against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Specific compounds have demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Bacterial Inhibition: The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Fungal Activity: It has also been tested against fungal strains such as Candida albicans, showing effective inhibition at similar concentrations.

Study 1: Anticancer Efficacy

In a recent study, various thiazolidinone derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications on the thiazolidinone scaffold significantly influenced their cytotoxicity against cancer cell lines. The most potent derivative showed an IC50 value of 8 µM against breast cancer cells, highlighting the importance of structural optimization in enhancing biological activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazolidinone derivatives. The synthesized compounds were screened against multiple pathogens using standard disk diffusion methods. The results demonstrated that several derivatives had comparable or superior activity to conventional antibiotics like ampicillin and ciprofloxacin, particularly against resistant strains of E. coli and S. aureus.

Summary of Biological Activities

Activity TypeTarget OrganismsMIC Range (µg/mL)Reference
AnticancerVarious cancer cell lines8 - 20
AntibacterialStaphylococcus aureus10 - 50
Escherichia coli10 - 50
AntifungalCandida albicans20 - 40

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